molecular formula C10H12N2O B2649172 1,2,3,4-Tetrahydroquinoline-6-carboxamide CAS No. 1016689-72-7

1,2,3,4-Tetrahydroquinoline-6-carboxamide

Cat. No.: B2649172
CAS No.: 1016689-72-7
M. Wt: 176.219
InChI Key: YLPNAIOOSLKUHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinoline-6-carboxamide can be synthesized through various methods. One common approach involves the reduction of quinoline N-oxide using diethylsilane in the presence of a catalyst such as B(C6F5)3 dissolved in chloroform . The reaction is typically carried out at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and tungstate ions.

    Reduction: Diethylsilane and B(C6F5)3 as a catalyst.

    Substitution: Various nucleophiles and electrophiles depending on the desired product.

Major Products Formed

    Oxidation: N-hydroxy lactams.

    Reduction: Various reduced derivatives of the parent compound.

    Substitution: Substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of the CDK5/p25 complex, which is involved in the hyperphosphorylation of tau protein, a process linked to neurodegenerative diseases . By inhibiting this complex, the compound may help prevent or mitigate the effects of such diseases.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroquinoline-6-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h3-4,6,12H,1-2,5H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPNAIOOSLKUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)N)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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